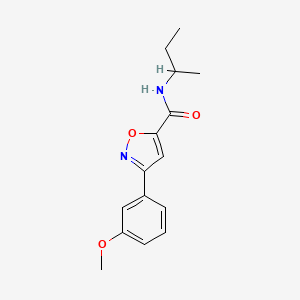

N-(sec-butyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related isoxazole carboxamide compounds involves cycloaddition reactions, reductive cyclizations, and other methods tailored to introduce specific functional groups and structural frameworks. For instance, a method involving cycloaddition of carbethoxyformonitrile oxide to specific substrates with subsequent hydrolysis has been documented (Patterson et al., 1992). Another approach utilizes 'one-pot' reductive cyclization processes for constructing complex isoxazole frameworks (Bhaskar et al., 2019).

Molecular Structure Analysis

The detailed molecular structure of isoxazole derivatives has been elucidated through NMR, mass spectra, FT-IR, and X-ray diffraction studies. These analyses reveal the geometric parameters, confirm the presence of specific functional groups, and provide insights into the conformational stability of the compounds. For example, novel pyrazole derivatives have been characterized to understand the twisted conformation between rings and supramolecular interactions (Kumara et al., 2018).

Chemical Reactions and Properties

Isoxazole carboxamides participate in a variety of chemical reactions that highlight their reactivity and potential for further derivatization. Chemoselective nucleophilic chemistry has been applied to a collection of isoxazole dicarboxamides, showcasing the versatility of these compounds in synthetic chemistry (Yu et al., 2009). These reactions not only extend the chemical utility of isoxazole carboxamides but also underline their potential as intermediates in the synthesis of more complex molecules.

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility, melting points, and thermal stability, are crucial for their potential applications. These properties are often determined through standard laboratory techniques and contribute to understanding the compound's behavior under different conditions. For example, the thermal stability of specific isoxazole compounds has been assessed to determine their suitability for further applications (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, potential for further functionalization, and participation in specific chemical reactions, are integral to the utility of isoxazole carboxamides in synthetic organic chemistry. Studies involving chemoselective nucleophilic chemistry demonstrate the rich chemistry accessible through these compounds (Yu et al., 2009).

Wissenschaftliche Forschungsanwendungen

Occurrence in Vegetables : A study by Murray and Whitfield (1975) discusses the occurrence and analysis of compounds like 3-sec-butyl-2-methoxypyrazine in raw vegetables, which might be related to the broader family of compounds including N-(sec-butyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide. This research is significant for understanding the natural presence and synthesis of such compounds in vegetables (Murray & Whitfield, 1975).

Cytotoxicity of Similar Compounds : Hassan, Hafez, and Osman (2014) synthesized and studied the cytotoxicity of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally similar to N-(sec-butyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide. This research contributes to understanding the potential medical applications of such compounds (Hassan, Hafez, & Osman, 2014).

Corrosion Inhibition : Singh et al. (2017) explored the corrosion inhibition performance of imidazole derivatives, including compounds like 2-(4-methoxyphenyl)-4,5-diphenyl-imidazole, in a CO2 saturated brine solution. This research indicates potential industrial applications in protecting materials from corrosion (Singh et al., 2017).

Electrochemical Studies : Cheng et al. (2007) conducted electrochemical studies on compounds like 2-sec-butylphenol, which could provide insights into the electrochemical properties of similar compounds, including N-(sec-butyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide (Cheng et al., 2007).

Drug Development : Carini et al. (1991) describe the development of nonpeptide angiotensin II receptor antagonists, including N-(biphenylylmethyl)imidazoles, for the treatment of hypertension. This research area may have parallels with the development of compounds like N-(sec-butyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide in the context of drug discovery (Carini et al., 1991).

Alzheimer's Disease Treatment : Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids, such as N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, with potent inhibitory selectivity against histone deacetylase 6. These compounds showed potential as treatments for Alzheimer's disease, which may suggest similar research avenues for N-(sec-butyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide (Lee et al., 2018).

Eigenschaften

IUPAC Name |

N-butan-2-yl-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-4-10(2)16-15(18)14-9-13(17-20-14)11-6-5-7-12(8-11)19-3/h5-10H,4H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKAOUSSTXSHKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=NO1)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(butan-2-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)

![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)

![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)

![2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5537192.png)

![1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5537195.png)

![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)

![N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5537241.png)

![N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537253.png)

![(3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5537257.png)